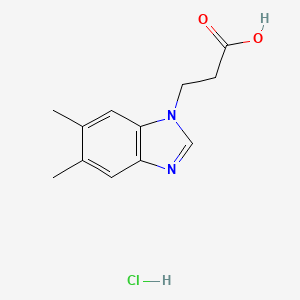

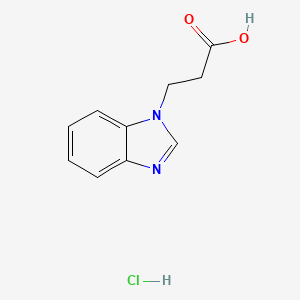

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride

Overview

Description

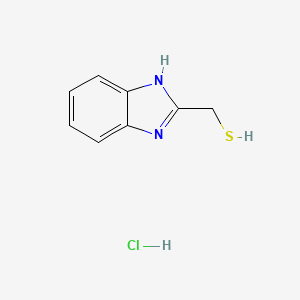

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 30163-89-4 . It has a molecular weight of 254.72 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2O2.ClH/c1-8-5-10-11(6-9(8)2)14(7-13-10)4-3-12(15)16;/h5-7H,3-4H2,1-2H3,(H,15,16);1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 254.72 . The IUPAC name for this compound is this compound .It’s important to handle it with care. The hazard statements for similar compounds include H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H400 (very toxic to aquatic life) .

Scientific Research Applications

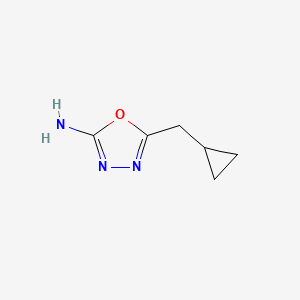

Benzimidazole Derivatives in DNA Research

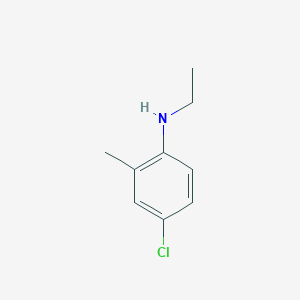

Benzimidazole derivatives, such as Hoechst 33258, are known for their ability to bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These derivatives are extensively used in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and the analysis of plant chromosomes. Their application extends to serving as models for drug design due to their binding properties and as radioprotectors and topoisomerase inhibitors, showcasing their diverse utility in molecular biology and genetics (Issar & Kakkar, 2013).

Synthetic Applications

The synthetic utility of benzimidazole derivatives spans various organic reactions, highlighting their role in the synthesis of complex molecules. These derivatives have been developed through the condensation of o-phenylenediamines with electrophilic reagents, leading to the formation of benzimidazoles, quinoxalines, and benzo(1,5)diazepines, which are crucial in medicinal chemistry and drug design due to their significant biological activities (Ibrahim, 2011).

Environmental Impact of Benzimidazole Derivatives

Research on the environmental fate and behavior of benzimidazole derivatives, such as parabens (which share structural similarities with benzimidazole compounds), has been crucial in understanding their persistence and transformation in aquatic environments. These studies contribute to the broader understanding of the environmental impact of various benzimidazole derivatives, including their biodegradability and potential to form halogenated by-products (Haman et al., 2015).

Electochemical and Surface Finishing Technologies

Benzimidazole derivatives have found applications in electrochemical technology and surface finishing, particularly using room-temperature ionic liquids (RTILs) for electroplating and energy storage. This research area explores the properties and applications of RTILs, including their use in advanced energy storage and conversion systems, showcasing the versatility of benzimidazole derivatives in high-tech applications (Tsuda et al., 2017).

Therapeutic Potential Beyond Drug Use

A comprehensive review on the therapeutic potential of benzimidazole highlights its significance in the development of new therapeutic compounds. This body of work emphasizes the diverse pharmacological properties of benzimidazole derivatives, including their antimicrobial, antiviral, antiparasitic, and anticancer activities. The review underscores the pivotal role benzimidazoles play in the discovery and development of new drugs, providing a foundation for future research in medicinal chemistry (Babbar et al., 2020).

properties

IUPAC Name |

3-(5,6-dimethylbenzimidazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-8-5-10-11(6-9(8)2)14(7-13-10)4-3-12(15)16;/h5-7H,3-4H2,1-2H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTKBJFCXLNQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30163-89-4 | |

| Record name | 1H-Benzimidazole-1-propanoic acid, 5,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30163-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

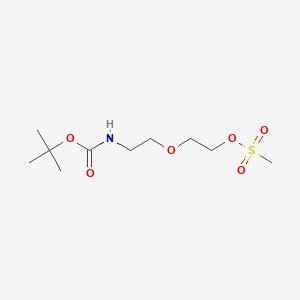

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3122195.png)

![3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol](/img/structure/B3122223.png)

![(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B3122280.png)